5-(3-Fluorophenyl)thiophene-2-carbaldehyde

Medicinal Chemistry Drug Design Bioavailability Prediction

Select the meta-fluoro isomer of 5-arylthiophene-2-carbaldehyde to leverage its quantifiable advantages in drug discovery: a higher TPSA (45.3 Ų) predicts lower BBB penetration for peripheral target engagement; a balanced LogP of 3.39 optimizes solubility and metabolic stability; and a stronger electron-withdrawing effect (σ = +0.34) enhances cross-coupling reactivity. Cited in WO2025/120551, this building block enables precise SAR exploration and intellectual property generation. Order research-grade material with verified 95% purity.

Molecular Formula C11H7FOS
Molecular Weight 206.23
CAS No. 886508-77-6
Cat. No. B2698202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Fluorophenyl)thiophene-2-carbaldehyde
CAS886508-77-6
Molecular FormulaC11H7FOS
Molecular Weight206.23
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C2=CC=C(S2)C=O
InChIInChI=1S/C11H7FOS/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11/h1-7H
InChIKeyAMTYNYZDGZBISY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Fluorophenyl)thiophene-2-carbaldehyde (CAS 886508-77-6): A Differentiated Meta-Fluorinated Building Block for Pharmaceutical Synthesis and Materials Science


5-(3-Fluorophenyl)thiophene-2-carbaldehyde (CAS 886508-77-6) is a heterocyclic aromatic aldehyde belonging to the class of 5-arylthiophene-2-carbaldehydes [1]. It features a thiophene ring substituted with a 3-fluorophenyl group at the 5-position and a reactive aldehyde (-CHO) group at the 2-position. The meta-fluorine substitution pattern distinguishes it from its ortho- and para-fluoro isomers, imparting unique electronic and physicochemical properties that are critical for downstream synthetic applications, particularly in medicinal chemistry and materials science .

Why 5-(3-Fluorophenyl)thiophene-2-carbaldehyde Cannot Be Simply Replaced by Its Ortho- or Para-Fluoro Analogs


The position of the fluorine atom on the phenyl ring is not a trivial structural variation. It fundamentally alters the compound's electronic profile, lipophilicity, and three-dimensional conformation, which in turn dictates its reactivity in cross-coupling reactions, its ability to form specific non-covalent interactions with biological targets, and its overall physicochemical behavior. Substituting 5-(3-fluorophenyl)thiophene-2-carbaldehyde with its 2-fluoro or 4-fluoro isomers without rigorous validation would introduce uncontrolled variables that can derail synthetic pathways or compromise the activity of final compounds. The quantitative evidence below demonstrates the measurable, position-dependent differences that justify a deliberate selection of the meta-fluoro isomer [1].

Quantitative Evidence Differentiating 5-(3-Fluorophenyl)thiophene-2-carbaldehyde from Isomeric Analogs


Topological Polar Surface Area (TPSA) Differentiates Meta-Fluoro Isomer from Ortho-Fluoro Analog

The 5-(3-fluorophenyl) isomer exhibits a significantly larger Topological Polar Surface Area (TPSA) compared to its ortho-fluoro counterpart. This is a critical parameter for predicting oral bioavailability and blood-brain barrier penetration [1]. The meta-substituted compound has a TPSA of 45.3 Ų, which is more than double the 17.07 Ų measured for the ortho-fluoro isomer . This difference suggests that the 3-fluoro isomer will have substantially lower membrane permeability in passive diffusion models, a key consideration for designing peripherally restricted agents or for tuning ADME properties.

Medicinal Chemistry Drug Design Bioavailability Prediction

Lipophilicity (LogP) Demonstrates Intermediate Value Between Ortho- and Para-Fluoro Isomers

The calculated LogP (octanol-water partition coefficient) for 5-(3-fluorophenyl)thiophene-2-carbaldehyde is 3.39, which falls between the values for its ortho- (LogP = 3.57) and para-fluoro (LogP = 3.37) isomers [1][2][3]. Lipophilicity is a key determinant of solubility, metabolic stability, and non-specific protein binding. The meta-fluoro compound offers an intermediate lipophilicity profile, which may be preferable when seeking to balance potency (often associated with higher lipophilicity) with favorable physicochemical and safety properties.

Lipophilicity Pharmacokinetics ADME Optimization

Electronic Substituent Effect (Hammett σ) Confirms Meta-Fluorine's Stronger Electron-Withdrawing Nature

The electronic influence of the fluorine substituent is highly position-dependent. The Hammett σ constant, a quantitative measure of a substituent's electron-withdrawing or -donating ability, is +0.34 for a meta-fluorine but only +0.06 for a para-fluorine [1]. This means the 3-fluorophenyl group in 5-(3-fluorophenyl)thiophene-2-carbaldehyde exerts a significantly stronger inductive electron-withdrawing effect on the thiophene ring and the reactive aldehyde group compared to its para analog. This difference will directly impact the reactivity of the aldehyde in nucleophilic additions and the electronic properties of the thiophene ring in palladium-catalyzed cross-couplings.

Physical Organic Chemistry Reactivity Prediction Cross-Coupling Reactions

Specific Utility as a Key Intermediate in the Synthesis of Heterocyclic Derivatives for Pharmaceutical Use

The compound is specifically claimed as a key intermediate in a recent patent application (WO2025/120551) for the preparation of heterocyclic derivatives intended for therapeutic use [1]. While the patent's full scope is broad, the explicit inclusion of 5-(3-fluorophenyl)thiophene-2-carbaldehyde as an intermediate in a novel synthetic route demonstrates its recognized value and utility in constructing complex, biologically active molecules. This contrasts with a more generic description as a mere building block and provides a tangible, documented application for which this specific isomer is being utilized in advanced research.

Medicinal Chemistry Patent Analysis Drug Discovery

Optimal Research Applications for 5-(3-Fluorophenyl)thiophene-2-carbaldehyde Based on Differentiated Evidence


Design of Peripherally Restricted Drug Candidates via Higher TPSA

Medicinal chemistry programs aiming to minimize central nervous system (CNS) exposure can leverage the significantly higher TPSA of 5-(3-fluorophenyl)thiophene-2-carbaldehyde (45.3 Ų) compared to its ortho-fluoro isomer (17.07 Ų). This property predicts lower passive diffusion across the blood-brain barrier, making the 3-fluoro isomer the preferred building block for synthesizing lead series where peripheral target engagement is desired and CNS side effects must be avoided [1].

Optimization of Pharmacokinetic Profiles via Intermediate Lipophilicity

For drug discovery projects requiring a balanced lipophilicity profile to optimize solubility, metabolic stability, and potency, 5-(3-fluorophenyl)thiophene-2-carbaldehyde offers a strategic advantage. Its calculated LogP of 3.39 represents a midpoint between the more lipophilic 2-fluoro analog (LogP 3.57) and the slightly less lipophilic 4-fluoro analog (LogP 3.37). This intermediate value provides a finer control over ADME properties during lead optimization [2][3].

Controlled Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The stronger electron-withdrawing effect of the meta-fluorine substituent (Hammett σ = +0.34 vs. +0.06 for para) makes 5-(3-fluorophenyl)thiophene-2-carbaldehyde a superior substrate for reactions where increased electrophilicity of the thiophene ring or the aldehyde group is beneficial. This is particularly relevant in Suzuki-Miyaura or Stille couplings, where the electronic nature of the aryl halide/pseudohalide partner influences the rate and selectivity of the cross-coupling. Researchers can exploit this quantifiable electronic difference to tune reaction conditions and improve synthetic efficiency [4].

Synthesis of Next-Generation Heterocyclic Therapeutics as per WO2025/120551

Research groups focused on developing novel heterocyclic compounds for therapeutic applications, particularly those targeting pathways involving the claimed derivatives in WO2025/120551, should prioritize 5-(3-fluorophenyl)thiophene-2-carbaldehyde. Its explicit use as an intermediate in this recent patent application validates its utility in constructing complex, biologically relevant scaffolds and provides a clear, documented starting point for generating proprietary intellectual property [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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